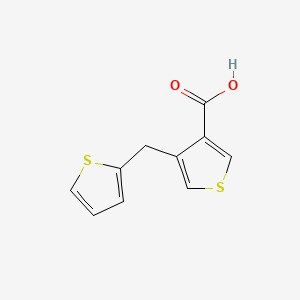
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the cyclization of alkynols with elemental sulfur or other sulfur sources, leading to the formation of thiophene derivatives . This reaction is initiated by the generation of a trisulfur radical anion, which adds to alkynes to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed coupling reactions and sulfur cyclization processes are optimized for high yield and purity, making them suitable for industrial applications.
化学反应分析
Types of Reactions
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives.
科学研究应用
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its sulfur-containing structure allows it to form strong interactions with metal ions and other electrophilic species, making it a versatile reagent in chemical reactions .
相似化合物的比较
Similar Compounds
4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone: This compound shares a similar thiophene structure but contains additional functional groups that enhance its biological activity.
N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide:
Uniqueness
4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties
属性
CAS 编号 |
31936-88-6 |
|---|---|
分子式 |
C10H8O2S2 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
4-(thiophen-2-ylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)9-6-13-5-7(9)4-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,11,12) |
InChI 键 |
JZHLOTURPOOTRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)CC2=CSC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


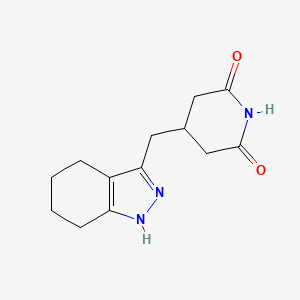
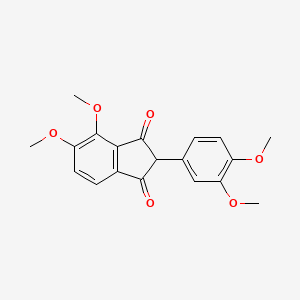
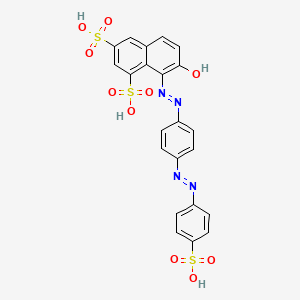
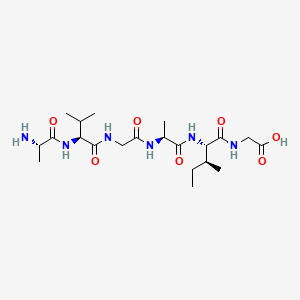

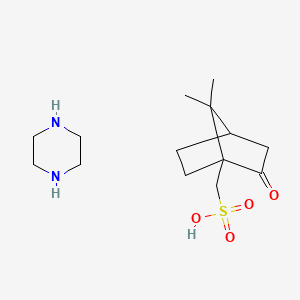
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
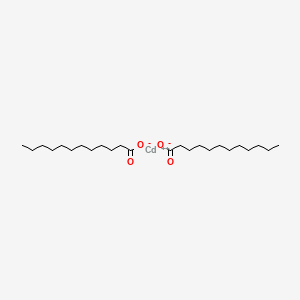
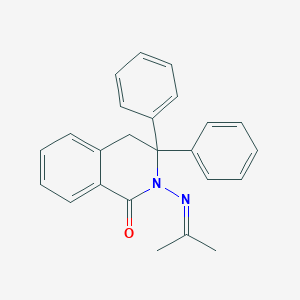
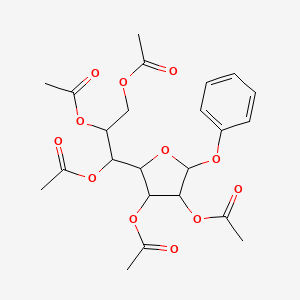
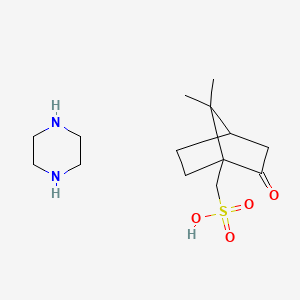
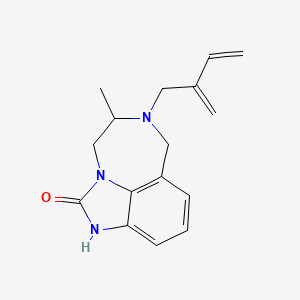
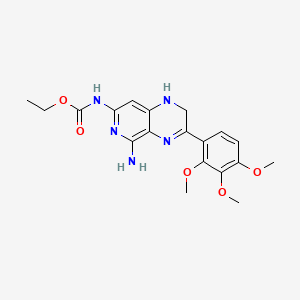
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
